molecular formula C15H10INS B12581320 N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-71-6

N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide

Cat. No.: B12581320
CAS No.: 647025-71-6
M. Wt: 363.22 g/mol
InChI Key: ZWLRMXCAKZBXHK-UHFFFAOYSA-N
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Description

N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is a sulfur-containing aromatic compound characterized by a methanethioamide (-C(S)NH2) group attached to a substituted phenyl ring. The phenyl ring is further functionalized with an iodine atom at the 3-position and a phenylethynyl (-C≡CPh) group at the 2-position. Its structural analogs, such as sulfonamide- or formamide-substituted derivatives, are more extensively documented in the literature.

Properties

CAS No.

647025-71-6

Molecular Formula

C15H10INS

Molecular Weight

363.22 g/mol

IUPAC Name

N-[3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide

InChI

InChI=1S/C15H10INS/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)

InChI Key

ZWLRMXCAKZBXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves the reaction of N-(2-(phenylethynyl)phenyl)benzenesulfonamide with 4-methylbenzenesulfonyl iodide in an acetone solvent under blue LED light . This method leverages the high reactivity of the phenylethynyl group and the iodine atom to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and phenylethynyl groups.

Chemical Reactions Analysis

Types of Reactions

N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethioamide group to a methyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide with structurally or functionally related compounds from the evidence. Key differences in substituents, reactivity, and synthetic utility are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Reactivity or Applications
This compound 3-Iodo, 2-phenylethynyl Methanethioamide (-C(S)NH2) ~371.3 (estimated) Potential cross-coupling substrate
N-(2-(Phenylethynyl)phenyl)-N-tosylformamide 2-Phenylethynyl Tosylformamide (-SO2C6H4CH3, -NHCHO) 375.3 Intermediate in indolo-thiopyrane synthesis
3-Chloro-N-phenyl-phthalimide 3-Chloro, N-phenyl Phthalimide (cyclic imide) 257.7 Monomer for polyimides
2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide 1,3-Dioxoisoindolinyl, 4-methyl Sulfamoyl, amide 493.53 Not specified; likely bioactive derivative
N-(2,2-Dichlorovinyl)-4-methylbenzenesulfonamide 2,2-Dichlorovinyl, 4-methyl Sulfonamide (-SO2NHR) 441.2 Precursor for alkyne functionalization

Key Comparative Insights:

The phenylethynyl group in both the target compound and N-(2-(phenylethynyl)phenyl)-N-tosylformamide enables participation in [2+2+2] cycloadditions, as demonstrated in the synthesis of indolo-thiopyranes. However, the methanethioamide group may introduce unique sulfur-based reactivity (e.g., nucleophilic thiol interactions).

Functional Group Diversity :

  • Sulfonamide derivatives (e.g., N-(2,2-Dichlorovinyl)-4-methylbenzenesulfonamide) exhibit higher thermal stability and are often used in catalytic systems, whereas methanethioamides are less documented but may offer redox-active or metal-coordinating properties.
  • Phthalimide-based compounds (e.g., 3-chloro-N-phenyl-phthalimide) are rigid, planar structures favored in polymer chemistry, contrasting with the more flexible ethynyl-substituted analogs.

Synthetic Utility :

  • N-(2-(Phenylethynyl)phenyl)-N-tosylformamide was synthesized in 90% yield via formylation, showcasing the efficiency of introducing formamide groups. In contrast, iodinated analogs like the target compound may require harsher conditions (e.g., palladium catalysis) due to steric and electronic effects.
  • The dichlorovinyl sulfonamide derivative achieved only 45% yield under thermal conditions, suggesting that iodine substitution might further complicate synthesis.

Research Findings and Data

Notable Observations:

  • Iodine’s larger atomic radius and lower bond dissociation energy (vs. chlorine) may necessitate optimized catalysts or longer reaction times for the target compound’s synthesis, though direct data is absent in the evidence.

Biological Activity

N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C15H12INSC_{15}H_{12}INS

Its structure includes an iodine atom, which is known to influence the biological activity of aromatic compounds. The presence of the phenylethynyl group may enhance its interaction with biological targets.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against filoviruses such as Ebola. A study highlighted the effectiveness of various derivatives in inhibiting viral replication through mechanisms that involve interference with viral entry or replication processes .

Table 1: Antiviral Activity of Related Compounds

Compound NameActivity AgainstMechanism of Action
This compoundFilovirus (Ebola)Inhibition of viral entry
6-Iodo-3-phenyl-2-propylquinazolin-4(3H)-oneAnticonvulsantModulation of neurotransmitter release

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with compounds containing similar structural motifs. For instance, derivatives based on quinazolinone have shown significant anticonvulsant effects in animal models, suggesting that this compound may also possess such properties due to its structural similarities .

Case Studies

  • Study on Antiviral Efficacy : A patent described a series of compounds, including derivatives of methanethioamide, which were tested for their ability to treat viral infections. The results indicated that these compounds could effectively reduce viral loads in infected cell lines .
  • Anticonvulsant Evaluation : A study on quinazolinone derivatives demonstrated that modifications to the phenyl ring significantly affected their anticonvulsant potency in mice. This suggests that similar modifications in this compound could yield promising results .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission or immune response.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or neurotransmitter metabolism.

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